![molecular formula C6H4ClNS B2526024 5-(Chloromethyl)thiophene-2-carbonitrile CAS No. 1260667-25-1](/img/structure/B2526024.png)
5-(Chloromethyl)thiophene-2-carbonitrile
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Overview
Description
5-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound with the CAS Number: 1260667-25-1 . It has a molecular weight of 157.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(chloromethyl)-2-thiophenecarbonitrile . The InChI code for this compound is 1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Chloromethyl)thiophene-2-carbonitrile include a molecular weight of 157.62 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Electrolyte Additives for Lithium-Ion Batteries
Recent research highlights an intriguing application:
- Bifunctional Electrolyte Additive : 5-(Chloromethyl)thiophene-2-carbonitrile improves the cycle performance of Li/LiNi₀.₅Mn₁.₅O₄ (LNMO) cells. Investigating its effects on the electrode interface and cycling performance provides valuable insights .
Recent strategies in the synthesis of thiophene derivatives Thermo Scientific Chemicals MilliporeSigma Thiophene-2-carbonitrile: a bifunctional electrolyte additive
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFBMALAUWUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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